molecular formula C4H8F2O2 B6250213 (2R)-1-(difluoromethoxy)propan-2-ol CAS No. 1268521-70-5

(2R)-1-(difluoromethoxy)propan-2-ol

Cat. No.: B6250213
CAS No.: 1268521-70-5
M. Wt: 126.1
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Description

(2R)-1-(difluoromethoxy)propan-2-ol is an organic compound characterized by the presence of a difluoromethoxy group attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(difluoromethoxy)propan-2-ol typically involves the reaction of (2R)-propan-2-ol with difluoromethylating agents. One common method includes the use of difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of difluoromethyl ketones or aldehydes.

    Reduction: Formation of difluoromethyl alcohols or hydrocarbons.

    Substitution: Formation of various difluoromethyl derivatives.

Scientific Research Applications

(2R)-1-(difluoromethoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2R)-1-(difluoromethoxy)propan-2-ol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes or receptors to exert its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    (2R)-1-(trifluoromethoxy)propan-2-ol: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and properties.

    (2R)-1-(methoxy)propan-2-ol: Lacks fluorine atoms, resulting in different chemical behavior and applications.

Uniqueness: (2R)-1-(difluoromethoxy)propan-2-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1268521-70-5

Molecular Formula

C4H8F2O2

Molecular Weight

126.1

Purity

95

Origin of Product

United States

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